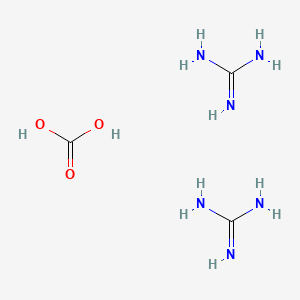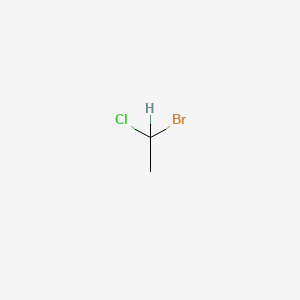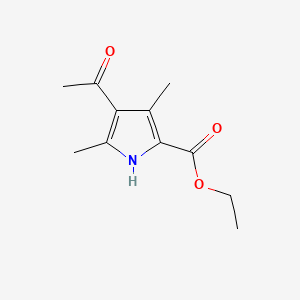![molecular formula C12H6ClF3O3 B1580722 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid CAS No. 302911-88-2](/img/structure/B1580722.png)
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a chemical compound with the empirical formula C12H6ClF3O3 . It is a fluorinated building block . The compound is related to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate can be synthesized from Triphosgene and 3-Amino-4-chlorobenzotrifluoride . Another related compound, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural, can be synthesized from 4-(Trifluoromethyl)phenylboronic acid .Molecular Structure Analysis
The molecular structure of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid can be represented by the SMILES stringOC(=O)c1ccc(o1)-c2cc(ccc2Cl)C(F)(F)F . The InChI key for this compound is SSIFVNBQAZVYCS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a white crystalline powder . It has a melting point of 215-219 °C (dec.) (lit.) . The compound has a molecular weight of 290.62 .Scientific Research Applications
Green Oxidation of Biobased Substrates
A study reported the oxidation of HMF (5-hydroxymethylfurfural) and furfural to furoic acids, including 2,5-furandicarboxylic (FDCA) and other derivatives, under base-free conditions using gold-promoted catalysts. This environmentally friendly approach eliminates the need for a neutralization step, typically required in base-mediated reactions, thus avoiding the generation of salts. The Au/MgO catalyst demonstrated high yields, although partial leaching of Mg was observed, suggesting a need for further optimization to enhance the stability and efficiency of the catalysts (Ferraz et al., 2018).
Catalytic Synthesis of 2,5-Furandicarboxylic Acid
Another research explored a novel route to synthesize 2,5-Furandicarboxylic acid (2,5-FDCA) from C5-based furfural, a bulk biomass-derived material. This method starts with furoic acid, produced from furfural, and involves consecutive steps of bromination, esterification, carbonylation, and hydrolysis, yielding 2,5-FDCA with significant efficiency. This approach offers an alternative pathway to obtain 2,5-FDCA, a renewable alternative to petrochemically derived phthalic acid, without competing with food sources (Zhang et al., 2017).
Biocatalytic Production of FDCA
A review on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) highlights its potential as a sustainable alternative to petroleum-derived terephthalic acid. Various catalytic methods, including biocatalysis, offer advantages in terms of mild reaction conditions and environmental friendliness. The review discusses recent developments in biocatalytic approaches to synthesize FDCA from 5-hydroxymethylfurfural and other chemicals, such as 2-furoic acid, underlining the potential of biocatalysis in green chemistry applications (Yuan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIFVNBQAZVYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350259 | |
| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
CAS RN |
302911-88-2 | |
| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



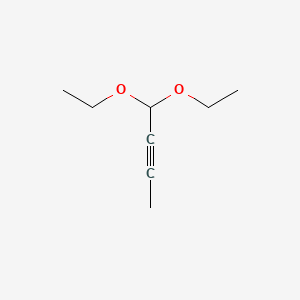


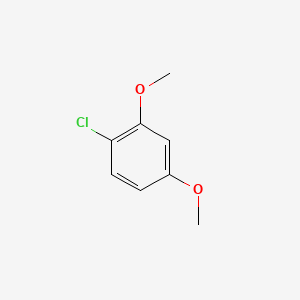

![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)
